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Introduction

Enalapril and lisinopril are widely prescribed angiotensin-converting enzyme (ACE) inhibitors
for the management of hypertension and heart failure. While both drugs effectively lower blood
pressure by inhibiting the renin-angiotensin-aldosterone system (RAAS), emerging evidence
suggests they may exert differential effects on endothelial function. This guide provides an
objective comparison of the performance of enalapril and lisinopril on key markers of
endothelial health, supported by experimental data, detailed protocols, and visual
representations of relevant biological pathways and workflows.

Comparative Analysis of Endothelial Function
Markers

The impact of enalapril and lisinopril on endothelial function has been investigated through
various markers, most notably flow-mediated dilation (FMD), a measure of endothelium-
dependent vasodilation, and the production of key endothelial mediators like nitric oxide (NO)
and endothelin-1 (ET-1).

Flow-Mediated Dilation (FMD)

A prospective clinical study by Nagy et al. (2023) directly compared the effects of enalapril and
lisinopril on FMD in newly diagnosed hypertensive patients. The results indicated a significant
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improvement in endothelial function with enalapril, a lipophilic ACE inhibitor, whereas the
hydrophilic lisinopril did not demonstrate a similar benefit.[1][2][3]

Table 1: Comparison of Enalapril and Lisinopril on Flow-Mediated Dilation (FMD)

Parameter Enalapril (n=17) Lisinopril (n=16)
FMD before treatment (%) 6.7+£0.6 7507

FMD after treatment (%) 8.8+0.8 7.7+0.6

Change in FMD (%) +2.1 +0.2

p < 0.05 compared to baseline.
Data are presented as mean +
SEM.[1]

Nitric Oxide and Endothelin-1 Production (In Vitro)

An in vitro study by Napoli et al. investigated the effects of the active form of enalapril
(enalaprilat) and lisinopril on the production of nitric oxide metabolites and endothelin-1 by
human umbilical vein endothelial cells (HUVECS).

Table 2: In Vitro Effects of Enalaprilat and Lisinopril on Endothelial Mediators

% Change in % Change in Nitric
Treatment Concentration Endothelin-1 Oxide Metabolite
Secretion Production
Enalaprilat 10 pmol/L -25% +64%
Lisinopril 10 pmol/L -21% +63%

This in vitro evidence suggests that both enalaprilat and lisinopril can favorably modulate the
production of key endothelial mediators. However, it is important to note that these findings
may not directly translate to in vivo clinical efficacy.

Experimental Protocols
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Flow-Mediated Dilation (FMD) Measurement

The following is a detailed protocol for FMD assessment as adapted from clinical research
guidelines.[4][5][6]

1. Patient Preparation:

 Patients should fast for at least 8-12 hours prior to the measurement.

e Abstain from caffeine, alcohol, and smoking for at least 12 hours.

e Avoid strenuous exercise for at least 24 hours.

e The measurement should be conducted in a quiet, temperature-controlled room.
2. Baseline Measurement:

e The patient rests in a supine position for at least 10 minutes.

o The brachial artery is imaged using a high-resolution ultrasound system with a linear array
transducer (=7 MHz).

e Abaseline longitudinal image of the artery is recorded for at least 1 minute to measure the
baseline vessel diameter.

3. Induction of Reactive Hyperemia:

o Ablood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial
artery.

e The cuff is inflated to a suprasystolic pressure (at least 50 mmHg above systolic blood
pressure) for 5 minutes to induce ischemia.

4. Post-Occlusion Measurement:
e The cuff is rapidly deflated.

e The brachial artery is continuously imaged for at least 3 minutes following cuff deflation.
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e The peak arterial diameter after cuff release is determined.
5. Calculation of FMD:

o FMD is calculated as the percentage change in arterial diameter from baseline to the peak
diameter during reactive hyperemia:

o FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) and
ACE Inhibition

ACE inhibitors like enalapril and lisinopril exert their primary effect by blocking the conversion
of angiotensin | to angiotensin Il, a potent vasoconstrictor and a key player in endothelial
dysfunction.

Caption: Mechanism of RAAS and ACE inhibition.

Flow-Mediated Dilation (FMD) Experimental Workflow

The following diagram illustrates the key steps involved in the FMD measurement process.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Patient Preparation
(Fasting, Rest)

Baseline Brachial Artery
Diameter Measurement (1 min)

Forearm Cuff Inflation

(Suprasystolic Pressure for 5 min)
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Caption: Flow-Mediated Dilation experimental workflow.
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Discussion and Conclusion

The available evidence suggests a potential difference in the endothelial effects of enalapril
and lisinopril, which may be attributed to their differing pharmacokinetic properties, particularly
lipophilicity. The more lipophilic enalapril appears to have a greater impact on improving FMD
in hypertensive patients compared to the hydrophilic lisinopril.[1][2][3] This could be due to
better tissue penetration and local ACE inhibition in the vessel wall.

In vitro data indicates that both drugs can modulate the production of nitric oxide and
endothelin-1, key regulators of endothelial function. However, further in vivo studies are
warranted to confirm these findings and to explore the comparative effects of enalapril and
lisinopril on a broader range of endothelial markers, such as soluble adhesion molecules
(sVCAM-1, sICAM-1) and markers of oxidative stress.

For researchers and drug development professionals, the differential impact of these two
widely used ACE inhibitors on endothelial function highlights the importance of considering not
just the class effect of a drug, but also the specific properties of individual agents. These
findings may have implications for the selection of ACE inhibitors in patients with established
endothelial dysfunction or those at high risk for cardiovascular events. Future research should
focus on head-to-head clinical trials with comprehensive endothelial function assessments to
further elucidate the vascular effects of enalapril and lisinopril.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.researchgate.net/publication/376625892_Enalapril_Is_Superior_to_Lisinopril_in_Improving_Endothelial_Function_without_a_Difference_in_Blood-Pressure-Lowering_Effects_in_Newly_Diagnosed_Hypertensives
https://pmc.ncbi.nlm.nih.gov/articles/PMC3023245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3023245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2878744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2878744/
https://www.mdpi.com/2075-4418/14/22/2499
https://www.benchchem.com/product/b1671236#differential-impact-of-enalapril-and-lisinopril-on-endothelial-function
https://www.benchchem.com/product/b1671236#differential-impact-of-enalapril-and-lisinopril-on-endothelial-function
https://www.benchchem.com/product/b1671236#differential-impact-of-enalapril-and-lisinopril-on-endothelial-function
https://www.benchchem.com/product/b1671236#differential-impact-of-enalapril-and-lisinopril-on-endothelial-function
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671236?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

